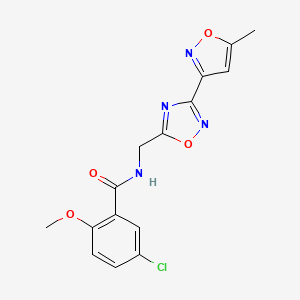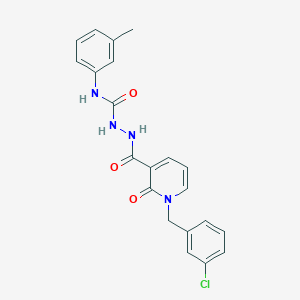
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3 . It is also known as N-[(pyridin-2-yl)methyl]piperidin-4-amine .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of classical molecular simulation methods . These methods help in describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Molecular Structure Analysis
The molecular structure of this compound is analyzed using various methods. For instance, the calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the AH, AMe, and ANO2 guests in the final models are calculated to illustrate the potential use of these materials in non-linear optics .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.081±0.06 g/cm3 . The compound also has a predicted pKa value of 9.96±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis of N,S-containing Heterocycles
- Research demonstrates the utility of piperidinium compounds, related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, in synthesizing N,S-containing heterocycles through aminomethylation reactions. These heterocycles have potential applications in material science and as intermediates in pharmaceutical synthesis (Dotsenko et al., 2012).
Synthesis of Pyridine Derivatives
- The compound's structural analogs are key intermediates in synthesizing various pyridine derivatives. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the synthesis of lafutidine, highlights the role of these compounds in pharmaceutical manufacturing (Shen Li, 2012).
Pharmacological Properties
- Piperazinopyrimidines, structurally related to this compound, have been studied for their pharmacological properties, including antiemetic, tranquilizing, and analgesic activities. This indicates the potential use of the compound in developing new therapeutic agents (Mattioda et al., 1975).
Chemical Reactions and Binding Properties
- Studies on the amino group in heterocyclic aromatic systems, including compounds like this compound, shed light on their basicity, nucleophilic, and electrophilic substitution reactions. This knowledge is crucial for designing compounds with desired reactivity and binding properties (Ginsburg, 1967).
Self-Assembly in Chemical Synthesis
- The compound and its derivatives are involved in one-pot synthesis reactions that lead to self-assembling structures, highlighting their importance in creating complex molecular architectures for material science and nanotechnology applications (Bararjanian et al., 2010).
Coordination Chemistry
- Research into the coordination chemistry of group 12 metal complexes with ligands related to this compound reveals their potential in creating diverse structural motifs. This has implications for developing new materials and catalysts (Purkait et al., 2017).
Photocatalytic Applications
- Studies on the photocatalytic degradation of nitrogen-containing organic compounds provide insights into environmental applications of related compounds, such as water purification and the breakdown of pollutants (Low et al., 1991).
Zukünftige Richtungen
The future directions for research on 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could involve further exploration of its potential use in non-linear optics . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.
Eigenschaften
IUPAC Name |
2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHMWPSOPRELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)


![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)



![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2987467.png)